3-(Trifluoromethyl)anisole

Boiling Point Physical Property Isomer Separation

3-(Trifluoromethyl)anisole (CAS 454-90-0) is a meta-substituted trifluoromethyl anisole derivative belonging to the class of aromatic ethers. It is a colorless liquid with a characteristic anise odor.

Molecular Formula C8H7F3O
Molecular Weight 176.14 g/mol
CAS No. 454-90-0
Cat. No. B1295162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)anisole
CAS454-90-0
Molecular FormulaC8H7F3O
Molecular Weight176.14 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(F)(F)F
InChIInChI=1S/C8H7F3O/c1-12-7-4-2-3-6(5-7)8(9,10)11/h2-5H,1H3
InChIKeyXHONYVFDZSPELQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)anisole (CAS 454-90-0): Baseline Properties for Research & Procurement


3-(Trifluoromethyl)anisole (CAS 454-90-0) is a meta-substituted trifluoromethyl anisole derivative belonging to the class of aromatic ethers. It is a colorless liquid with a characteristic anise odor [1] . The compound features an electron‑withdrawing trifluoromethyl group and an electron‑donating methoxy group on the benzene ring, conferring distinctive electronic properties that govern its reactivity and physical behavior [2].

3-(Trifluoromethyl)anisole (CAS 454-90-0): Why Generic Substitution Is Not Viable


While all trifluoromethyl anisoles share the same molecular formula (C8H7F3O), their regioisomeric substitution pattern profoundly alters physical properties, reactivity, and performance. For instance, the meta‑substituted 3‑(trifluoromethyl)anisole exhibits a boiling point of 160 °C, whereas the ortho‑isomer boils at 172.5 °C and the para‑isomer at 169 °C . Such differences can directly impact distillation, handling, and separation protocols in industrial settings. Moreover, the position of the trifluoromethyl group relative to the methoxy substituent modulates electronic effects and steric hindrance, leading to distinct reactivity profiles in electrophilic aromatic substitution and metalation reactions [1]. Therefore, assuming interchangeability among regioisomers or even with other halogenated anisoles (e.g., 3‑bromoanisole, bp 210–211 °C) without verifying the specific substitution pattern can result in failed syntheses, suboptimal yields, or compromised product purity.

3-(Trifluoromethyl)anisole (CAS 454-90-0): Quantitative Evidence for Differentiated Procurement


3-(Trifluoromethyl)anisole vs. 2- and 4-Isomers: Boiling Point Differentiation

The meta‑substituted 3‑(trifluoromethyl)anisole exhibits a boiling point of 160 °C, which is 9 °C lower than the para‑isomer (169 °C) and 12.5 °C lower than the ortho‑isomer (172.5 °C) . This significant difference allows for easier separation by distillation and influences its behavior in high‑temperature reactions.

Boiling Point Physical Property Isomer Separation

3-(Trifluoromethyl)anisole vs. 3,5‑Bis(trifluoromethyl)anisole: Adsorption Energy on Pt(111)

DFT calculations and ATR‑IR spectroscopy reveal that 3,5‑bis(trifluoromethyl)anisole exhibits an adsorption energy on Pt(111) that is only one‑third that of benzene, whereas 3‑(trifluoromethyl)anisole (mono‑substituted) would be expected to show intermediate adsorption [1]. The di‑CF3 substitution causes a “large loss of adsorption energy” and “complete loss of reactivity toward aromatic ring saturation” [1].

Catalysis Surface Science Hydrogenation

3-(Trifluoromethyl)anisole as a Charge‑Exchange Dopant: Sensitivity Comparison vs. Established Dopants

In reversed‑phase LC‑APPI‑MS, 3‑(trifluoromethyl)anisole, when used as a dopant in dilute solution with chloro‑ or bromobenzene, provided the highest overall sensitivity among all tested dopants [1]. Its performance surpassed that of toluene, anisole, and toluene/anisole mixtures for the ionization of 16 EPA priority PAHs [1].

Mass Spectrometry APPI Ionization Efficiency

3-(Trifluoromethyl)anisole vs. 3‑Bromoanisole and 3‑Chloroanisole: Lipophilicity (LogP) and Boiling Point

The calculated LogP of 3‑(trifluoromethyl)anisole is 2.71–2.83 [1] [2], positioning it as moderately lipophilic. In comparison, 3‑bromoanisole (LogP ≈ 2.9) and 3‑chloroanisole (LogP ≈ 2.4) bracket this value, but their boiling points are substantially higher (210–211 °C and 193 °C, respectively) .

Lipophilicity Drug Design Physicochemical Property

3-(Trifluoromethyl)anisole (CAS 454-90-0): Key Application Scenarios Driven by Quantitative Evidence


Analytical Chemistry: LC‑APPI‑MS Dopant for Enhanced Sensitivity

Based on the evidence that 3‑(trifluoromethyl)anisole delivers the highest overall sensitivity in charge‑exchange ionization [1], analytical laboratories can adopt this compound as a dopant in reversed‑phase LC‑APPI‑MS workflows to achieve lower detection limits for nonpolar PAHs and related environmental contaminants. Procurement should prioritize this specific isomer over other fluoroanisoles or traditional dopants when maximal signal enhancement is required.

Catalysis & Surface Science: Intermediate Adsorption Strength on Platinum

The class‑level inference from DFT and ATR‑IR studies indicates that mono‑CF3 substitution (as in 3‑(trifluoromethyl)anisole) retains sufficient adsorption energy on Pt(111) to permit aromatic ring hydrogenation, whereas the bis‑CF3 analog is catalytically inert [2]. Researchers investigating selective hydrogenation of functionalized aromatics should select 3‑(trifluoromethyl)anisole over the di‑CF3 variant to maintain reactivity while still introducing fluorine for electronic tuning.

Pharmaceutical & Agrochemical Synthesis: Volatile Intermediate with Moderate Lipophilicity

The combination of moderate LogP (2.71–2.83) and relatively low boiling point (160 °C) makes 3‑(trifluoromethyl)anisole a strategically advantageous building block [3] [4] . In multi‑step syntheses where the trifluoromethyl moiety must be incorporated early, the compound can be easily removed by distillation, simplifying purification. Its meta‑substitution pattern also provides a defined regiochemical handle for further functionalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Trifluoromethyl)anisole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.